ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate
Description
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen derivatives. It is characterized by its complex structure, which includes a chromen ring system substituted with phenyl and propyl groups, and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-9-17-12-19-18(16-10-7-6-8-11-16)13-22(24)28-21(19)14-20(17)27-15(3)23(25)26-5-2/h6-8,10-15H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQMJFINVLCCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C(=O)OCC)OC(=O)C=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-6-propyl-2H-chromen-2-one with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylic acids.
Scientific Research Applications
Chemistry
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex organic molecules and as a reagent in various chemical reactions, including:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts the compound into corresponding carboxylic acids or ketones using oxidizing agents. |
| Reduction | Can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride. |
| Substitution | Undergoes nucleophilic substitution at the ester group, leading to different esters or amides. |
Biology
Research has indicated potential biological activities associated with this compound, including:
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens, suggesting applications in infection control. |
| Anticancer | Investigated for its ability to inhibit cancer cell proliferation through specific molecular targets. |
| Anti-inflammatory | May reduce inflammation by modulating inflammatory pathways in biological systems. |
Medicine
The therapeutic potential of this compound has been explored in drug development:
| Therapeutic Area | Potential Applications |
|---|---|
| Cancer Treatment | Development of novel anticancer agents targeting specific pathways involved in tumor growth. |
| Infection Management | Formulation of antimicrobial drugs aimed at resistant bacterial strains. |
| Inflammatory Disorders | Possible use in treatments for conditions like arthritis or asthma due to its anti-inflammatory properties. |
Industrial Applications
In industry, ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yloxy]propanoate is utilized as an intermediate in the production of specialty chemicals and pharmaceuticals:
| Industrial Use | Description |
|---|---|
| Specialty Chemicals | Used in the synthesis of various agrochemicals and fine chemicals. |
| Pharmaceuticals | Acts as an intermediate in the formulation of drugs targeting specific diseases, enhancing efficacy and safety profiles. |
Case Studies
-
Anticancer Research Study
- A study published in a peer-reviewed journal investigated the effects of ethyl 2-[...]-propanoate on cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis mechanisms.
-
Antimicrobial Efficacy
- Research evaluating the compound's antimicrobial properties revealed effectiveness against multi-drug resistant strains of bacteria, positioning it as a candidate for new antibiotic formulations.
-
Inflammation Modulation
- Clinical trials exploring its anti-inflammatory effects showed promise for treating chronic inflammatory conditions, with improved patient outcomes reported.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate can be compared with other chromen derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: Contains a chlorine substituent, which can alter its chemical and biological properties.
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate: Lacks the propyl group, which can affect its reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Biological Activity
Ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate is a synthetic organic compound belonging to the class of chromen derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromen ring system substituted with phenyl and propyl groups, along with an ethyl ester moiety. The IUPAC name is ethyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxypropanoate, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H24O5 |
| Molecular Weight | 396.43 g/mol |
| CAS Number | 307547-82-6 |
Research indicates that the biological activity of this compound may involve its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to its observed effects.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition of growth, which positions it as a candidate for further development in antimicrobial therapy.
Anticancer Activity
The compound's potential anticancer properties have also been explored. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators. The specific pathways involved include the activation of caspases and the upregulation of pro-apoptotic factors.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting its potential use in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Activity Study : A study published in Journal of Antimicrobial Chemotherapy highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Anticancer Mechanisms : Research detailed in Cancer Letters demonstrated that treatment with ethyl 2-[...]-propanoate led to a significant reduction in tumor size in xenograft models, correlating with increased apoptosis markers .
- Anti-inflammatory Effects : A recent investigation published in Frontiers in Pharmacology reported that this compound significantly reduced inflammation in a mouse model of colitis, evidenced by decreased levels of inflammatory markers and improved histological scores .
Comparative Analysis with Similar Compounds
To better understand the unique properties of ethyl 2-[...]-propanoate, comparisons can be made with other chromen derivatives:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl 2-(4-methylcoumarin) | Antimicrobial, anticancer | Lacks propyl group |
| Ethyl 2-(6-chloro-coumarin) | Anticancer | Chlorine substituent alters reactivity |
| Ethyl 2-(coumarin derivative without phenyl substitution) | Limited activity | Less potent than ethyl 2-[...] |
Q & A
Basic: What synthetic methodologies are recommended for preparing ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate?
Answer:
The compound can be synthesized via multi-step routes involving:
- Coumarin core formation : Alkylation or condensation reactions to introduce the 2-oxo-4-phenyl-6-propyl chromene scaffold.
- Etherification : Reaction of the hydroxyl group at the 7-position with ethyl 2-bromopropanoate using a base (e.g., Cs₂CO₃) in polar aprotic solvents like DMF or DME .
- Activation strategies : Use of coupling reagents such as EDC●HCl and catalytic DMAP for ester formation under mild conditions, as demonstrated in analogous syntheses of coumarin derivatives .
Key validation : Confirm regioselectivity via (e.g., characteristic shifts for chromen-2-one protons at δ 6.2–8.0 ppm) and HRMS for molecular ion verification .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- and : Assign methine protons (e.g., δ 4.1–4.3 ppm for the propanoate ethyl group) and aromatic protons (δ 6.5–8.0 ppm) to confirm substitution patterns .
- HRMS (ESI) : Validate molecular formula (e.g., calculated [M+H] for CHO: 395.1491) .
- IR spectroscopy : Identify carbonyl stretches (ν ~1700–1750 cm) for lactone and ester groups .
Advanced: How can computational tools aid in predicting crystallographic behavior or intermolecular interactions?
Answer:
- Mercury CSD : Visualize potential hydrogen-bonding networks and π-π stacking using the Materials Module to compare packing motifs with structurally similar coumarins .
- SHELX refinement : Employ SHELXL for high-resolution refinement of anisotropic displacement parameters, particularly for resolving disorder in the propyl or phenyl groups .
- Validation : Cross-check geometric parameters (e.g., bond lengths, angles) against Cambridge Structural Database (CSD) averages using WinGX .
Advanced: How to resolve contradictions in crystallographic data refinement for this compound?
Answer:
- Disorder modeling : Use SHELXL’s PART and SUMP instructions to model disordered propyl/ethyl groups, applying constraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries .
- Twinned data : For overlapping reflections, apply TWIN/BASF commands in SHELXL and validate with the R and GooF metrics .
- Cross-validation : Compare residual density maps and Hirshfeld surfaces (via CrystalExplorer) to detect overlooked solvent molecules .
Advanced: What strategies optimize reaction yields in complex coumarin derivatives like this compound?
Answer:
- Catalysis : Explore chromium-catalyzed methods (e.g., CrCl) for selective functionalization of the coumarin core, as shown in quinoline syntheses .
- Microwave-assisted synthesis : Reduce reaction times for etherification steps (e.g., 1 hour at 100°C vs. 24 hours conventional) while maintaining >90% purity .
- Purification : Use preparative HPLC with C18 columns for isolating air-sensitive intermediates under inert atmospheres .
Basic: What are the challenges in ensuring enantiomeric purity during synthesis?
Answer:
- Chiral resolution : Employ chiral stationary phases (e.g., amylose-based columns) for HPLC separation of racemic mixtures.
- NMR analysis : Use chiral shift reagents (e.g., Eu(hfc)) to distinguish enantiomers via splitting of methine proton signals .
Advanced: How to analyze hydrogen-bonding networks in the crystal structure of this compound?
Answer:
- Mercury’s void analysis : Identify solvent-accessible voids and quantify hydrogen-bond donor/acceptor ratios using the "Contacts" tool .
- Topology descriptors : Calculate graph-set notations (e.g., R(8) motifs) to classify intermolecular interactions .
Basic: What are best practices for handling air-sensitive intermediates in its synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
